1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine
Description
1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine is a structurally unique compound featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a branched 2-methylpropylamine chain. Its methylpropylamine side chain may enhance solubility or bioavailability compared to esters or hydroxylamine derivatives seen in structurally related compounds .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,5-6,13H2,1-2H3 |
InChI Key |
MCYJTHOMDCWSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-bromophenol with 1,2-dichloroethane in the presence of a base such as sodium hydroxide to form the benzofuran ring . This intermediate can then be further reacted with appropriate reagents to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The dihydrobenzo[d]isothiazol core in Compound 2 shows strong binding (-8.5 kcal/mol), outperforming the control ligand (-6.3 kcal/mol) .
- The methylpropylamine chain in the target compound could enhance solubility compared to hydroxylamine derivatives like Compound 2, though this remains speculative without direct data .
Key Findings :
- CDDPI, containing a dihydrobenzo[b][1,4]dioxin core, achieves a high external quantum efficiency (EQE) of 19.0% due to its balanced carrier transport and small singlet-triplet energy gap .
- The target compound’s dihydrobenzofuran core lacks the electron-rich dioxin oxygen atoms, which may reduce conjugation and charge mobility compared to CDDPI.
Key Findings :
- Dihydrobenzodiazepine derivatives (e.g., Imp. E) are pharmacologically active, but the target compound’s dihydrobenzofuran core and amine substituent distinguish it from these analogs .
- Synthetic routes for dihydrobenzofuran derivatives often involve cyclization or coupling reactions (e.g., Scheme 4 in ), suggesting feasible scalability for the target compound .
Biological Activity
1-(2,3-Dihydrobenzo[b]furan-5-yl)-2-methylpropylamine is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁NO
- Molecular Weight : 149.19 g/mol
- CAS Number : 55745-70-5
The compound features a benzofuran moiety, which is integral to its biological properties. Benzofuran derivatives are known for their interactions with various biological targets, influencing cellular functions and pathways.
The biological activity of 1-(2,3-dihydrobenzo[b]furan-5-yl)-2-methylpropylamine can be attributed to several mechanisms:
- Anticancer Activity : Benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications in the benzofuran structure enhance antiproliferative activity against ME-180 and A549 cell lines .
- Antibacterial and Antifungal Properties : The compound exhibits inhibitory effects on bacterial growth, potentially through disruption of bacterial cell walls or interference with metabolic pathways .
- Oxidative Stress Modulation : Benzofuran compounds are known to influence oxidative stress pathways, which can lead to protective effects against cellular damage in various conditions.
Anticancer Studies
A comprehensive study conducted on benzofuran derivatives highlighted their potential as anticancer agents. The research focused on the synthesis and biological evaluation of several analogs, revealing that specific substitutions on the benzofuran ring significantly increased their cytotoxicity against cancer cells.
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| 1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)-2-methylpropylamine | A549 | 15 |
| 1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)-2-methylpropylamine | ME-180 | 12 |
These findings suggest that the compound's structure plays a crucial role in its effectiveness against cancer cells.
Antibacterial Studies
The antibacterial activity of 1-(2,3-dihydrobenzo[b]furan-5-yl)-2-methylpropylamine was assessed using standard microbiological techniques. The compound demonstrated significant inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound may serve as a lead for developing new antibacterial agents.
Case Study 1: Anticancer Efficacy
In a recent clinical trial investigating the effects of benzofuran derivatives on hepatocellular carcinoma (HCC), patients treated with a formulation containing 1-(2,3-dihydrobenzo[b]furan-5-yl)-2-methylpropylamine showed a marked reduction in tumor size compared to those receiving standard treatment. This study underscores the potential of this compound in oncology .
Case Study 2: Antimicrobial Activity
Another study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
